2-Nitroaniline-4,6-D2

Mass Spectrometry LC-MS/MS Isotope Dilution

Secure 2-Nitroaniline-4,6-D2—the non-exchangeable, site‑specific deuterated analog designed for isotope dilution mass spectrometry. Its +2 Da mass shift co‑elutes perfectly with 2‑nitroaniline, compensating for matrix suppression, sample variability, and instrument drift. Essential for bioanalytical, environmental, and API impurity quantification where unlabeled analogs fail regulatory scrutiny.

Molecular Formula C6H6N2O2
Molecular Weight 140.14 g/mol
CAS No. 1276197-41-1
Cat. No. B12300996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitroaniline-4,6-D2
CAS1276197-41-1
Molecular FormulaC6H6N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H,7H2/i2D,3D
InChIKeyDPJCXCZTLWNFOH-PBNXXWCMSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitroaniline-4,6-D2 (CAS 1276197-41-1): A Deuterated Internal Standard for Precision Quantitative Mass Spectrometry


2-Nitroaniline-4,6-D2 is a stable, isotopically labeled derivative of the parent compound 2-nitroaniline, where two hydrogen atoms at the 4 and 6 positions of the aromatic ring have been replaced with deuterium (2H) . This specific deuteration increases its molecular weight from 138.12 g/mol (for the unlabeled compound) to 140.14 g/mol, while preserving the molecule's core chemical and physical properties. The compound serves as a critical analytical tool, primarily as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows [1]. Its primary value proposition lies in its ability to enable highly accurate and precise quantification of 2-nitroaniline by effectively correcting for sample-to-sample variability, matrix effects, and instrument drift.

Why Unlabeled 2-Nitroaniline or Other Analogs Cannot Substitute for 2-Nitroaniline-4,6-D2 in Analytical Workflows


While 2-Nitroaniline-4,6-D2 is chemically analogous to its unlabeled parent and related isomers, it cannot be generically substituted. The deuterium atoms provide a crucial, non-exchangeable mass shift of +2 Da that is essential for mass spectrometry-based quantitation . An unlabeled analog or a structural isomer would co-elute with the target analyte and produce an identical or overlapping mass spectrometric signal, rendering it impossible to differentiate from the endogenous 2-nitroaniline and thus useless as an internal standard. Furthermore, using a different deuterated variant, such as 2-Nitroaniline-[3,4,5,6-d4] (M+4), may be a suitable alternative but would require a complete re-validation of the analytical method due to the different mass shift and potential for altered chromatographic behavior, which has been documented with deuterated internal standards [1]. The specific, site-directed labeling of 2-Nitroaniline-4,6-D2 ensures co-elution with the unlabeled target analyte while providing a distinct and predictable mass difference, a critical requirement for accurate isotope dilution mass spectrometry (IDMS).

2-Nitroaniline-4,6-D2 (CAS 1276197-41-1) vs. Unlabeled 2-Nitroaniline: A Quantitative Performance Comparison


Mass Spectrometric Selectivity: Achieving a Baseline-Resolved +2 Da Mass Shift for Unambiguous Analyte Differentiation

The primary differentiator is the mass spectrometric selectivity conferred by the deuterium label. 2-Nitroaniline-4,6-D2 provides a +2 Da mass shift (m/z 141.1 vs. 139.1 for [M+H]+) compared to the unlabeled 2-nitroaniline analyte . This shift is sufficient to achieve a complete baseline separation in the mass spectrometer's quadrupole detector, enabling the simultaneous, interference-free measurement of both the internal standard and the target analyte without cross-talk or spectral overlap .

Mass Spectrometry LC-MS/MS Isotope Dilution Internal Standard Selectivity

Chromatographic Co-Elution: Superior Correction for Matrix Effects and Recovery Variability

A critical requirement for an internal standard is that it co-elutes with the analyte of interest. 2-Nitroaniline-4,6-D2 is designed to have nearly identical physicochemical properties to unlabeled 2-nitroaniline, ensuring near-identical retention time (RT) on reversed-phase LC columns [1]. This co-elution allows the deuterated standard to experience and compensate for the same ion suppression or enhancement (matrix effects) as the analyte, a key advantage over structurally related but non-identical internal standards (e.g., a brominated or methylated analog) which may elute at different times and thus be subject to different matrix effects [2].

Chromatography Matrix Effect Recovery Isotope Dilution Internal Standard

Label Stability: Non-Exchangeable Aromatic Deuterium Ensures Consistent Quantification

The utility of a deuterated internal standard hinges on the stability of its isotopic label. For 2-Nitroaniline-4,6-D2, the deuterium atoms are situated on the aromatic ring at positions 4 and 6, which are non-exchangeable under typical analytical conditions (e.g., acidic/neutral mobile phases) . This contrasts sharply with deuterium placed on heteroatoms (e.g., -NH2 or -OH) or at alpha positions to carbonyls, which can undergo rapid proton exchange in protic solvents, leading to a loss of the mass label and severe inaccuracies in quantification. The aromatic ring deuteration of 2-Nitroaniline-4,6-D2 ensures the +2 Da mass shift remains constant throughout the entire analytical workflow, from sample preparation to detection .

Hydrogen-Deuterium Exchange Stability Isotopic Purity Internal Standard LC-MS

Key Procurement-Driven Application Scenarios for 2-Nitroaniline-4,6-D2 (CAS 1276197-41-1)


Regulated Bioanalysis: Accurate Quantification of 2-Nitroaniline in Pharmacokinetic/Toxicokinetic Studies

In pharmaceutical and CRO laboratories, 2-nitroaniline may be present as a synthesis impurity or a metabolite in biological matrices (e.g., plasma, urine). 2-Nitroaniline-4,6-D2 is the ideal internal standard for LC-MS/MS methods in these regulated bioanalytical environments. Its co-eluting properties and stable +2 Da mass shift allow it to correct for the significant matrix effects common in biological samples, enabling the generation of highly accurate and precise concentration-time curves required for IND/NDA submissions. The non-exchangeable label ensures that quantification is not compromised during sample preparation steps, providing the robust, reproducible data needed for regulatory compliance [1].

Environmental Fate and Contaminant Analysis: High-Precision Isotope Dilution MS for Trace-Level Detection

2-Nitroaniline is a potential environmental contaminant from industrial dye and pigment manufacturing. For monitoring its presence and fate in complex environmental matrices (e.g., surface water, soil, sediment), 2-Nitroaniline-4,6-D2 is an essential procurement item for analytical chemists. Using this compound as an isotope dilution mass spectrometry (IDMS) standard allows for the correction of analyte losses during extensive sample extraction and cleanup procedures, which can otherwise lead to low and variable recoveries. This ensures that trace-level concentrations (ppt to ppb levels) can be quantified with high confidence, meeting the stringent data quality objectives of environmental protection agencies [2].

Pharmaceutical Impurity Profiling: Ensuring Product Safety and Compliance with ICH Guidelines

2-Nitroaniline is a known starting material and potential genotoxic impurity in the synthesis of various pharmaceuticals. During quality control (QC) release testing, it must be accurately quantified down to ppm levels. The procurement of 2-Nitroaniline-4,6-D2 enables a stable isotope dilution approach, which is the gold standard for quantifying trace-level impurities in complex drug substance and drug product matrices. This method provides superior accuracy and precision compared to external standard calibration, as the deuterated analog compensates for any variations in instrument response or sample matrix. The result is a robust analytical method that demonstrably ensures final drug product safety and adherence to ICH M7 guidelines on genotoxic impurities .

Food and Feed Safety Analysis: Sensitive Detection of Industrial Contaminants

Regulatory laboratories and food safety testing facilities require robust methods for detecting and quantifying industrial contaminants like 2-nitroaniline in complex food and feed matrices. 2-Nitroaniline-4,6-D2 serves as the ideal internal standard for LC-MS/MS methods in this field, offering a reliable solution to the challenge of quantifying trace residues (µg/kg range) amidst a high chemical background. The deuterated standard corrects for the pronounced matrix effects often seen with fatty, protein-rich, or high-starch food samples, ensuring accurate and legally defensible data for enforcing maximum residue limits and protecting public health .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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